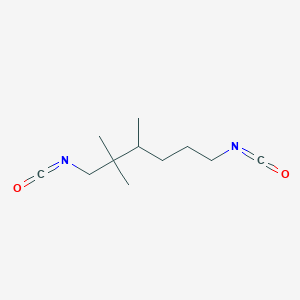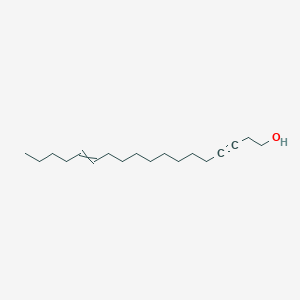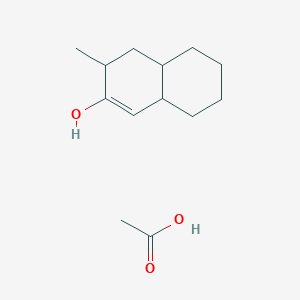
5-(Benzoylamino)-2-sulphobenzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzoylamino)-2-sulphobenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of both benzoylamino and sulphobenzene groups in the molecule makes it a unique compound with specific chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(benzoylamino)-2-sulphobenzenamine. The process begins with the nitration of benzoyl chloride to form 5-(benzoylamino)-2-sulphobenzenamine. This intermediate is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzoylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like phenols, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Azo compounds and other substituted derivatives.
Applications De Recherche Scientifique
5-(Benzoylamino)-2-sulphobenzenediazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its applications in labeling and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: Used in acylation reactions.
Sulfanilic acid: A precursor in the synthesis of azo dyes.
Diazonium salts: A broad class of compounds with similar reactivity
Uniqueness
5-(Benzoylamino)-2-sulphobenzenediazonium chloride is unique due to the presence of both benzoylamino and sulphobenzene groups, which confer specific reactivity and applications. Its ability to form stable diazonium salts and undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
67969-93-1 |
|---|---|
Formule moléculaire |
C13H10ClN3O4S |
Poids moléculaire |
339.75 g/mol |
Nom IUPAC |
5-benzamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N3O4S.ClH/c14-16-11-8-10(6-7-12(11)21(18,19)20)15-13(17)9-4-2-1-3-5-9;/h1-8H,(H-,15,17,18,19,20);1H |
Clé InChI |
UGPZACXXJGZRMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



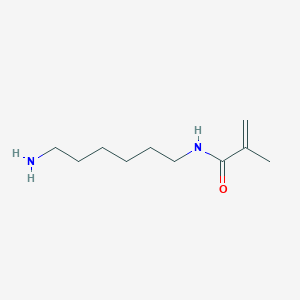

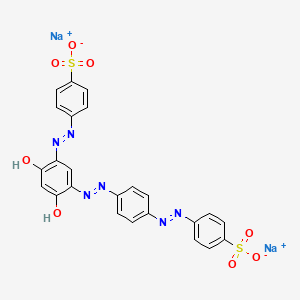
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
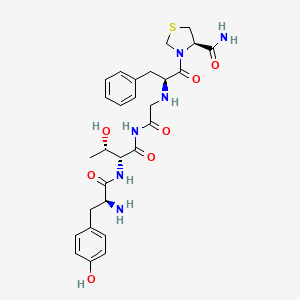
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)


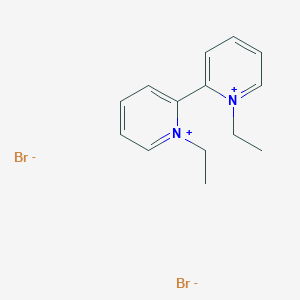
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
